molecular formula C8H10Cl2N2 B2577063 1-(6-Chloropyridin-3-yl)cyclopropanamine hydrochloride CAS No. 2007917-15-7

1-(6-Chloropyridin-3-yl)cyclopropanamine hydrochloride

Cat. No.: B2577063
CAS No.: 2007917-15-7
M. Wt: 205.08
InChI Key: LNWSXCFZULWRDY-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-yl)cyclopropanamine hydrochloride is an organic compound with the molecular formula C8H10Cl2N2 It is a derivative of pyridine and cyclopropane, featuring a chlorine atom at the 6-position of the pyridine ring and a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyridin-3-yl)cyclopropanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine and cyclopropanamine.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran.

    Catalysts and Reagents: Common reagents include bases like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

    Automated Systems: Employing automated systems for precise control of reaction conditions and monitoring.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridin-3-yl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(6-Chloropyridin-3-yl)cyclopropanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-3-yl)cyclopropanamine hydrochloride involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.

    Pathways Involved: It may modulate biochemical pathways, leading to desired biological effects. For example, it can inhibit certain enzymes or activate specific receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(methylaminomethyl)pyridine: Another chloropyridine derivative with similar structural features.

    6-Chloro-N-methyl-3-pyridinemethanamine: A related compound with a different substitution pattern on the pyridine ring.

Uniqueness

1-(6-Chloropyridin-3-yl)cyclopropanamine hydrochloride is unique due to its cyclopropanamine moiety, which imparts distinct chemical and biological properties compared to other chloropyridine derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2.ClH/c9-7-2-1-6(5-11-7)8(10)3-4-8;/h1-2,5H,3-4,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWSXCFZULWRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CN=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007917-15-7
Record name 1-(6-chloropyridin-3-yl)cyclopropan-1-amine hydrochloride
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